molecular formula C13H23N3O8S B014866 Fructose-1-SNAP CAS No. 330688-79-4

Fructose-1-SNAP

Cat. No. B014866
M. Wt: 381.4 g/mol
InChI Key: PZUYSUGHXUBVOG-JJKYCLHCSA-N
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Description

Synthesis Analysis

The synthesis of Fructose-1-SNAP involves an efficient synthetic strategy that has been developed to produce this novel compound. This process results in a fructose conjugated S-nitroso nitric oxide donor, with observed cytotoxicity similar to that of the first-generation fructose-SNAP, Fructose-2-SNAP. This synthetic approach highlights the compound's potential in biomedical applications, especially considering its increased cytotoxicity compared to other SNAP derivatives (Hou et al., 2001).

Molecular Structure Analysis

Fructose, the base molecule for Fructose-1-SNAP, is known for its conformational rigidity, being locked in a β-pyranose structure. This structure is stabilized by a network of intramolecular hydrogen bonds, contributing to its stability and reactivity. The molecular structure of Fructose-1-SNAP, derived from fructose, incorporates this stability, making it a unique scaffold for further chemical modifications and applications (Cocinero et al., 2013).

Scientific Research Applications

  • Biological Functions of Nitric Oxide : Fructose-1-SNAP is used as a valuable research tool for studying the biological functions of nitric oxide. This application is significant in understanding nitric oxide's role in various physiological processes and could potentially lead to pharmaceutical applications for diseases like hypertension, atherosclerosis, and congestive heart failure (Hou, Wang, Ramirez, & Wang, 1999).

  • Cytotoxicity Towards Cell Lines : Fructose-1-SNAP exhibits cytotoxicity towards human gingival epithelioid cells and carcinoma cell lines. This indicates its potential use in cancer research and therapy (Babich & Zuckerbraun, 2001).

  • Cancer Research : It has been found to have similar cytotoxicity as other fructose-SNAP compounds, with increased cytotoxicity against certain cancer cells, such as DU-145 human prostate cancer cells. This highlights its relevance in the development of cancer treatments (Hou, Wu, Xie, Braunschweiger, & Wang, 2001).

Safety And Hazards

Fructose is generally safe for consumption, though excessive intake can lead to health issues like obesity and diabetes . SNAP is a chemical compound that should be handled with care, and appropriate safety data sheets should be consulted .

Future Directions

Research is ongoing into the effects of fructose on human health, particularly in relation to diseases like diabetes . SNAP and other nitric oxide donors are being investigated for their potential uses in medicine .

properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYSUGHXUBVOG-JJKYCLHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438746
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-1-SNAP

CAS RN

330688-79-4
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
Y Hou, X Wu, W Xie, PG Braunschweiger, PG Wang - Tetrahedron letters, 2001 - Elsevier
… In summary, fructose-2-SNAP and fructose-1-SNAP were found to be a novel class of NO donor … Moreover, fructose-1-SNAP is much easier to prepare and purify than fructose-2-SNAP. …
H Babich, HL Zuckerbraun - Toxicology in vitro, 2001 - Elsevier
… Thus, the initial portion of this research evaluated the 24-h cytotoxicities of SNAP, glucose-1-SNAP, glucose-2-SNAP, and fructose-1-SNAP, using as bioindicators the human gingival …
X Wu, X Tang, M Xian, PG Brauschweiger… - Bioorganic & medicinal …, 2002 - Elsevier
… Babich et al. have evaluated the cytotoxicities of glucose-1-SNAP, glucose-2-SNAP and fructose-1-SNAP towards the human gingival epithelioid SG cell line and three human …
S Akhter, A Vignini, Z Wen, A English… - Proceedings of the …, 2002 - National Acad Sciences
… RSNOs also inhibited the process (Table 1) with similar IC50s within experimental error, and the maximal inhibition varied from 68% in the case of GSNO to 43% with fructose-1-SNAP. …
Number of citations: 43 www.pnas.org
Y Qian, R Kumar, MK Chug, H Massoumi… - … applied materials & …, 2021 - ACS Publications
… The median effect doses (MED) of SNAP, glucose-2-SNAP, fructose-1-SNAP, and fructose-2-SNAP for DU human prostate cancer cells were 110–120, 26–32, 4.5, and 8.5 μM, …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
Y Hou - 2000 - search.proquest.com
… Design and synthesis of fructose-2-SNAP and fructose-1-SNAP … Cytotoxicity studies on fructose-2-SNAP and fructose-1-SNAP … A convenient synthetic methodology for fructose-1-SNAP …
AJ Janczuk, Q Jia, M Xian, Z Wen… - Expert Opinion on …, 2002 - Taylor & Francis
… The cytotoxicities of SNAP, glucose-1-SNAP, glucose-2-SNAP (4) and fructose-1-SNAP, were … more cytotoxic than SNAP, which in turn was more cytotoxic than fructose-1-SNAP [53]. …
VV Mossine, CL Barnes, TP Mawhinney - Journal of Molecular Structure, 2018 - Elsevier
Sorbosamine and psicosamine are the last two 1-amino-1-deoxy-hexuloses for which no structural data were available. We report on a 13 C NMR and a single crystal X-ray diffraction …
PW Elsinghorst, M Raters, A Dingel… - Journal of agricultural …, 2013 - ACS Publications
2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI) is a minor toxic contaminant observed in caramel food colorings and was shown to exert immunosuppressant activity …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
S Paul, S Pan, A Mukherjee, P De - Molecular Pharmaceutics, 2021 - ACS Publications
Gasotransmitters belong to the subfamily of endogenous gaseous signaling molecules, which find a wide range of biomedical applications. Among the various gasotransmitters, nitric …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk

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